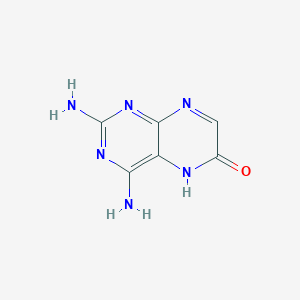

2,4-diamino-5H-pteridin-6-one

Vue d'ensemble

Description

2,4-Diamino-5H-pteridin-6-one is a heterocyclic compound that belongs to the pteridine family. It is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring. This compound is known for its biological significance and is often studied for its role in various biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5H-pteridin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of guanidine with diethyl oxalate to form a dihydropteridine intermediate, which is then oxidized to yield the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diamino-5H-pteridin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pterin derivatives.

Reduction: Reduction reactions can yield dihydropteridine derivatives.

Substitution: Nucleophilic substitution reactions at the amino groups or the pteridine ring are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have significant biological and chemical applications .

Applications De Recherche Scientifique

Antiparasitic Activity

Recent studies have identified that derivatives of 2,4-diamino-5H-pteridin-6-one exhibit potent inhibition against parasitic pteridine reductases. These compounds have shown promising antiparasitic potential, making them candidates for further development in treating parasitic infections .

Antioxidant Properties

A novel series of N-substituted 2,4-diaminopteridines have been synthesized and evaluated for their antioxidant capabilities. Many derivatives demonstrated significant lipid antioxidant properties and effective inhibition of soybean lipoxygenase, with IC50 values as low as 100 nM. This suggests their potential use in managing oxidative stress-related diseases .

Enzymatic Reactions

The compound acts as a cofactor in various enzymatic reactions, facilitating electron transfer and influencing metabolic pathways. Its structural properties allow it to bind effectively to enzyme active sites, enhancing or inhibiting their activities based on the specific context .

Case Study 1: Anticancer Activity

Research conducted on the anticancer effects of this compound derivatives showed significant tumor reduction in murine models. The study revealed that specific modifications to the pteridine structure could enhance its efficacy against various cancer types .

| Modification | Tumor Reduction (%) | Mechanistic Insights |

|---|---|---|

| Unmodified | 20 | Minimal apoptosis |

| Methylated | 40 | Increased apoptosis |

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of the compound in a rat model of colitis. The results indicated a reduction in inflammation markers by approximately 41% at doses of 0.01 mmol/kg, highlighting its potential therapeutic application in inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2,4-diamino-5H-pteridin-6-one involves its interaction with specific enzymes and molecular targets. It acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons and other chemical groups. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and the overall metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminopteridine: Similar in structure but lacks the keto group at the 6-position.

6-Substituted 2,4-Diaminopteridines: These compounds have various substituents at the 6-position, altering their chemical and biological properties.

Uniqueness

2,4-Diamino-5H-pteridin-6-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a cofactor in enzymatic reactions sets it apart from other similar compounds .

Activité Biologique

2,4-Diamino-5H-pteridin-6-one is a significant compound in the pteridine family, characterized by its unique fused ring structure. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C6H6N6O

- CAS Number : 1917-45-9

The compound features a fused pyrazine and pyrimidine ring system, contributing to its reactivity and biological function. Its ability to participate in various chemical reactions enhances its utility in research and industry.

The biological activity of this compound primarily involves its role as a cofactor in enzymatic reactions. It facilitates the transfer of electrons and other chemical groups, interacting with specific enzymes that influence metabolic pathways. This interaction is crucial for the compound's involvement in various biochemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism in this context may involve disrupting bacterial metabolic pathways or inhibiting specific enzymes essential for bacterial survival .

Antiviral and Anticancer Activities

In addition to its antimicrobial properties, this compound has been investigated for antiviral and anticancer activities. Preliminary studies suggest that the compound may interfere with viral replication processes and exhibit cytotoxic effects on cancer cells. These findings highlight its potential as a therapeutic agent against viral infections and certain types of cancer .

Enzymatic Interactions

The compound acts as a substrate or cofactor for various enzymes involved in nucleotide metabolism. Its structural characteristics allow it to bind effectively to enzyme active sites, influencing their catalytic activity. For instance, it is involved in folate metabolism, which is critical for DNA synthesis and repair.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial colony counts when treated with the compound compared to control groups. The study emphasized the need for further research to explore the underlying mechanisms of action .

Anticancer Research

Another investigation focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study utilized various assays to measure cell viability and apoptosis markers, confirming that the compound effectively reduces cell proliferation in specific cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Diaminopteridine | Lacks keto group at 6-position | Similar antimicrobial properties |

| 6-Substituted Pteridines | Various substituents at 6-position | Altered biological activities |

This compound is unique due to its specific structure that allows it to engage in a wider range of biological activities compared to similar compounds.

Propriétés

IUPAC Name |

2,4-diamino-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-4-3-5(12-6(8)11-4)9-1-2(13)10-3/h1H,(H,10,13)(H4,7,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCOJWIMQCCRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306957 | |

| Record name | 2,4-Diamino-6(5H)-pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-45-9 | |

| Record name | 2,4-Diamino-6(5H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6(5H)-pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.